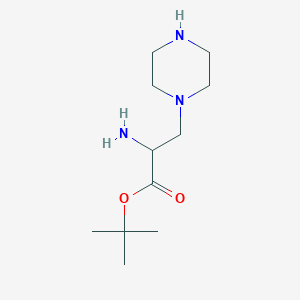![molecular formula C8H7ClN4O B12446233 (6-Chlorobenzo[d]oxazol-2-yl)guanidine CAS No. 98554-01-9](/img/structure/B12446233.png)
(6-Chlorobenzo[d]oxazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C8H6ClN3O It is known for its unique structure, which includes a chlorinated benzoxazole ring fused with a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine typically involves the reaction of 6-chlorobenzo[d]oxazole with guanidine under specific conditions. The process may include:
Starting Materials: 6-chlorobenzo[d]oxazole and guanidine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.
Catalysts: In some cases, catalysts like acids or bases may be used to enhance the reaction rate.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chlorobenzo[d]oxazol-2-yl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(6-Chlorobenzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-Chlorobenzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromobenzo[d]oxazol-2-yl)guanidine: Similar structure with a bromine atom instead of chlorine.
(6-Fluorobenzo[d]oxazol-2-yl)guanidine: Similar structure with a fluorine atom instead of chlorine.
(6-Methylbenzo[d]oxazol-2-yl)guanidine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The specific electronic and steric effects of the chlorine atom can lead to distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
98554-01-9 |
|---|---|
Molekularformel |
C8H7ClN4O |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
2-(6-chloro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
InChI-Schlüssel |
JKWBBBHWLUOBPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


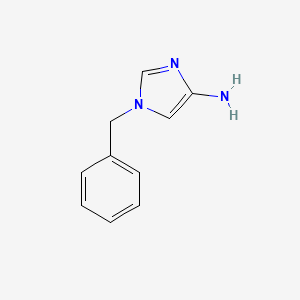
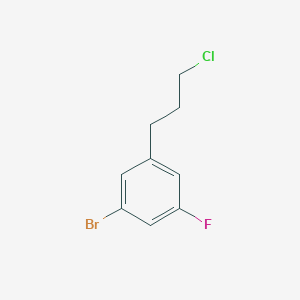
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
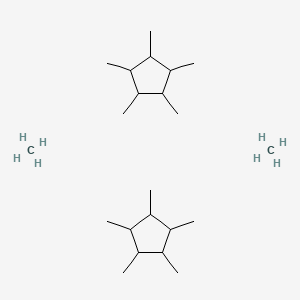
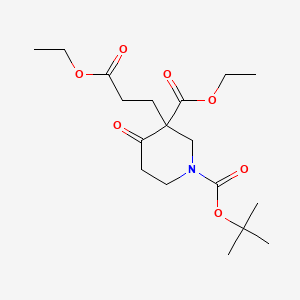
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)
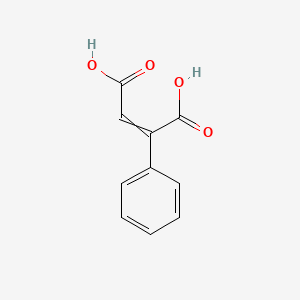

![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
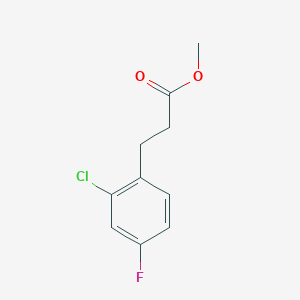
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
